

Application Notes and Protocols: Green Synthesis of Chromium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium iron oxide	
Cat. No.:	B3365173	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the green synthesis of chromium oxide nanoparticles (Cr₂O₃ NPs) utilizing various plant extracts. This environmentally friendly approach offers a cost-effective and scalable alternative to conventional chemical and physical synthesis methods. The phytochemicals present in plant extracts act as natural reducing and capping agents, leading to the formation of biocompatible nanoparticles with diverse biological activities.[1][2][3] This document outlines the synthesis procedures, characterization data, and potential applications in biomedical fields.

Overview of Green Synthesis

Green synthesis of Cr₂O₃ NPs leverages the rich phytochemical content of plant extracts, including flavonoids, polyphenols, alkaloids, and terpenoids, to reduce chromium salts to chromium oxide nanoparticles.[2][4] These bioactive molecules also stabilize the nanoparticles, preventing agglomeration.[4] This method is advantageous due to its simplicity, low cost, and eco-friendliness.[3][5] The resulting nanoparticles have shown significant potential in various applications, including as antibacterial, anticancer, antioxidant, and enzyme inhibitory agents. [6][7][8]

Experimental Data Summary

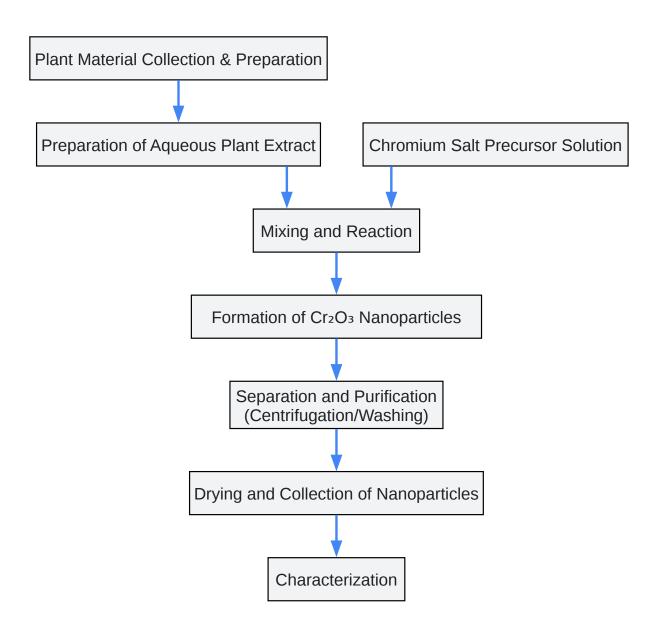
The following tables summarize the key quantitative data from various studies on the green synthesis of Cr₂O₃ NPs using different plant extracts.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant Extract	Precursor Salt	Nanoparticle Size (nm)	Morphology	Key Findings
Abutilon indicum (L.) Sweet	Cr2(SO4)3	17-42	Spherical	Purity and crystallinity confirmed by XRD.[2][6]
Erythrophleum guineense	Chromium Chloride	< 400	Irregular round	Crystalline nature confirmed by XRD.[3][5][7]
Cinnamon bark	Chromium(III) complex	~48	Oval	Highly effective bioactive agents.
Simarouba glauca	Not Specified	~85	Irregular rod- shaped	Possessed antioxidant and anti-angiogenic properties.[4]
Cassia fistula	Chromium(III) acetate	14.85 - 23.90	Spherical, agglomerated	Good thermal stability up to 600 °C.[9]
Callistemon viminalis	Cr(NO₃)₃ · 9H₂O	~92.2 (diagonal)	Cubic-like platelet	Single-phase pure α-Cr ₂ O ₃ nanoparticles. [10]
Roselle (Hibiscus sabdariffa)	CrCl₃·6H₂O	13.3 - 16.12 (crystallite)	Spherical/semisp herical	Size decreased with sol-gel method and increased annealing temperature.[11] [12]
Mentha pulegium	Not Specified	~58 (crystallite)	Irregular round	High purity confirmed by EDX.[13]

Table 2: Biological Activity of Green Synthesized Cr₂O₃ Nanoparticles

Plant Extract	Biological Activity	Target	Key Quantitative Data
Abutilon indicum (L.) Sweet	Antibacterial	E. coli, S. aureus, B. bronchiseptica, B. subtilis	Superior zone of inhibition compared to chemically synthesized NPs.[2][8]
Anticancer	MCF-7 cancer cells	Significant cytotoxic effect at 120 µg/mL.[6] [14]	
Erythrophleum guineense	Enzyme Inhibition	Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)	IC ₅₀ values of 120 μg/mL (AChE) and 100 μg/mL (BChE).[3] [5][7]
Simarouba glauca	Anticancer	Hela and HCT-116 cell lines	IC ₅₀ values of 19.81 ± 0.18 μg/mL and 22.33 ± 0.3 μg/mL, respectively.[4]
Antioxidant	Not Specified	IC50 of 98.91 μg/mL. [4]	
Cassia fistula	Antibacterial	Biofilm inhibition	Activity comparable to ciprofloxacin.[9]
Phyllanthus emblica	Anti-inflammatory, Antioxidant	Not Specified	Potential for environmental and biomedical applications.[15]


Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of Cr_2O_3 NPs using plant extracts.

General Workflow for Green Synthesis of Cr₂O₃ Nanoparticles

The following diagram illustrates the general workflow for the green synthesis of chromium oxide nanoparticles using plant extracts.

Click to download full resolution via product page

General workflow for green synthesis of Cr₂O₃ NPs.

Protocol 1: Synthesis of Cr₂O₃ Nanoparticles using Abutilon indicum Leaf Extract

Materials:

- Fresh leaves of Abutilon indicum (L.) Sweet
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Deionized water
- Ethanol

Procedure:

- Preparation of Plant Extract:
 - 1. Collect fresh Abutilon indicum leaves and wash them thoroughly with deionized water.
 - 2. Weigh 20 g of the fresh leaves.[6]
 - 3. Prepare an aqueous extract (details on the extraction process may vary, but typically involves boiling the leaves in a specific volume of deionized water and then filtering).
- Synthesis of Cr₂O₃ Nanoparticles:
 - 1. Add 10.20 g of $Cr_2(SO_4)_3$ to 100 mL of the prepared plant extract.[2][6]
 - 2. Stir the mixture continuously for 60 minutes at 35 °C.[2][6]
 - 3. Observe the color change of the solution from red to black, which indicates the formation of Cr₂O₃ nanoparticles.[2]
- Purification of Nanoparticles:
 - 1. Centrifuge the solution at 3000 rpm twice to pellet the nanoparticles.[2]

- 2. Filter the collected nanoparticles and wash them three times with deionized water and ethanol to remove any unreacted precursors and by-products.[2]
- · Drying:
 - 1. Dry the purified nanoparticles in an oven to obtain a fine powder.

Protocol 2: Synthesis of Cr₂O₃ Nanoparticles using Erythrophleum guineense Extract

Materials:

- Erythrophleum guineense plant material
- Chromium chloride (CrCl₃)
- Deionized water

Procedure:

- Preparation of Plant Extract:
 - 1. Prepare an aqueous extract of Erythrophleum guineense in deionized water.
 - 2. Filter the extract three times to remove any suspended particles.[5]
- Synthesis of Cr₂O₃ Nanoparticles:
 - 1. Prepare a 0.2 M solution of chromium chloride.[5]
 - 2. Mix the plant extract and chromium chloride solution in a 3:7 ratio in a 250 mL conical flask.[5]
 - 3. Heat the mixture to 100°C and stir magnetically for 1.5 hours.[5]
 - 4. Monitor the formation of nanoparticles by observing the color change.[5]
- Purification of Nanoparticles:

- 1. Allow the solution to cool to room temperature.
- 2. Separate the Cr₂O₃ NPs by centrifugation at 13,500 rpm at 4°C.[5]
- Drying:
 - 1. Dry the collected nanoparticles in an oven at 80°C.[5]

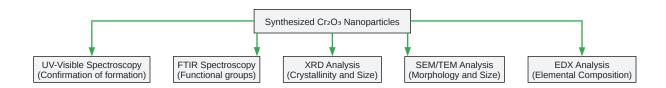
Protocol 3: Synthesis of Cr₂O₃ Nanoparticles using Cassia fistula Leaf Extract

Materials:

- · Dried leaves of Cassia fistula
- Chromium(III) acetate
- Deionized water or Ethanol

Procedure:

- Preparation of Plant Extract:
 - 1. Mix 50 g of dried C. fistula leaf powder with 500 mL of either distilled water or ethanol.[9]
 - 2. Stir the mixture in an orbital shaker for 24 hours at room temperature.[9]
 - 3. Filter the mixture to obtain the aqueous or ethanolic extract and store it at 4°C.[9]
- Synthesis of Cr₂O₃ Nanoparticles:
 - 1. Take 25 mL of a freshly prepared 0.5 M solution of chromium(III) acetate.[9]
 - 2. Add 100 mL of the prepared aqueous or ethanolic extract while stirring at room temperature.[9]
 - 3. After 30 minutes, increase the temperature to 70°C and continue stirring for another 60 minutes.[9]


- Purification and Drying:
 - Allow the reaction mixture to cool to room temperature.
 - 2. Collect the precipitates by filtration and dry them to obtain the Cr₂O₃ nanoparticles.

Characterization of Nanoparticles

A variety of analytical techniques are employed to characterize the synthesized Cr₂O₃ nanoparticles.

Characterization Workflow

The following diagram outlines the typical characterization workflow for green synthesized chromium oxide nanoparticles.

Click to download full resolution via product page

Characterization workflow for Cr2O3 NPs.

- UV-Visible Spectroscopy: Confirms the formation of Cr₂O₃ NPs by detecting the surface plasmon resonance peaks, typically observed between 280 nm and 460 nm.[5][6]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups from the plant extract that are responsible for the reduction and capping of the nanoparticles.
- X-ray Diffraction (XRD): Determines the crystalline nature, phase purity, and average crystallite size of the synthesized nanoparticles.[6][7]
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information about the morphology, size, and size distribution of the nanoparticles.[6][7]

• Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the nanoparticles, showing the presence of chromium and oxygen.[6][7]

Applications in Drug Development

Green synthesized Cr₂O₃ NPs have demonstrated significant potential in various biomedical applications, making them promising candidates for drug development.

- Antibacterial Agents: They exhibit broad-spectrum antibacterial activity against both Grampositive and Gram-negative bacteria.[1][2]
- Anticancer Therapeutics: Studies have shown their cytotoxic effects against various cancer cell lines, including MCF-7, Hela, and HCT-116.[4][6]
- Antioxidant Formulations: The nanoparticles possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
- Enzyme Inhibitors: They have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease treatment.[5][7]

The enhanced biological activities of green synthesized Cr₂O₃ nanoparticles are often attributed to a synergistic effect between the nanoparticles and the bioactive molecules from the plant extracts on their surface.[8][14] Further in-vivo studies are warranted to fully explore their therapeutic potential and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities [mdpi.com]

Methodological & Application

- 3. Frontiers | A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.atu.ie [pure.atu.ie]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis of Cr₂O₃ nanoparticles by <i>Cassia fistula</i>, their electrochemical and antibacterial potential Arabian Journal of Chemistry [arabjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Green Synthesis of Chromium Oxide Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3365173#green-synthesis-of-chromium-oxide-nanoparticles-using-plant-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com